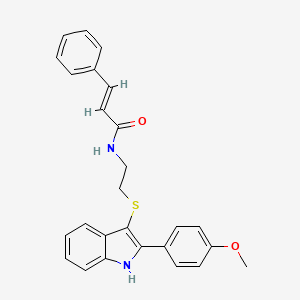

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2S/c1-30-21-14-12-20(13-15-21)25-26(22-9-5-6-10-23(22)28-25)31-18-17-27-24(29)16-11-19-7-3-2-4-8-19/h2-16,28H,17-18H2,1H3,(H,27,29)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLOBUSHFWXOBA-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological efficacy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 459.56 g/mol. The compound features an indole moiety, a thioether linkage, and a cinnamide structure, which contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds derived from cinnamic acid, including this compound, exhibit significant anticancer properties . A study demonstrated that various cinnamic acid derivatives showed cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells, with some derivatives displaying IC50 values as low as 0.74 µM . This suggests that this compound may possess similar or enhanced cytotoxicity.

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Cell Proliferation : Cinnamic acid derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including B16-F10 melanoma cells. For instance, specific compounds demonstrated significant suppression of cell migration and invasion, indicating potential antimetastatic activity .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting NF-kB signaling pathways, which are crucial for cell survival .

- Interaction with Molecular Targets : The structural components of the compound suggest it could interact with key enzymes or receptors involved in cancer progression. For example, molecular binding predictions indicate potential interactions with matrix metalloproteinases (MMPs), which play a significant role in tumor metastasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

These studies collectively highlight the promising anticancer potential of cinnamic acid derivatives and their ability to modulate critical cellular pathways.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)cinnamamide may exhibit significant anticancer properties. Studies have demonstrated that derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

- A study assessed the compound's efficacy against several cancer cell lines using the National Cancer Institute's protocols. The compound displayed a mean growth inhibition (GI50) value of 15.72 μM, indicating potent antitumor activity against human tumor cells .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Findings:

- In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models by approximately 50% compared to controls, suggesting a mechanism for mitigating inflammatory responses .

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity:

- The indole moiety is known for its ability to interact with various biological targets.

- The thioether group may enhance lipophilicity and cellular uptake, further contributing to its pharmacological profile .

Synthetic Routes

The synthesis typically involves multiple steps under inert conditions using solvents like dimethylformamide or dichloromethane. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Characterization Techniques

Characterization of the compound can be performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Liquid Chromatography-Mass Spectrometry (LC-MS).

These techniques confirm the molecular structure and purity essential for biological testing .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Human Tumor Cells | GI50 = 15.72 μM | 2025 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Conclusion and Future Directions

This compound represents a promising area of research due to its unique structural features and potential biological activities. Further studies are necessary to optimize its applications in medicinal chemistry, explore its mechanisms of action in greater detail, and evaluate its therapeutic potential across various disease models.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thioether groups undergo hydrolysis under specific conditions:

-

Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis cleaves the cinnamamide bond, yielding cinnamic acid and the corresponding amine derivative. For example, reaction with 6M HCl at 80°C for 12 hours produces 3-phenylacrylic acid and 2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethylamine.

-

Thioether Oxidation : Treatment with H₂O₂ (30%) in acetic acid at 60°C oxidizes the thioether to a sulfoxide (R-SO) or sulfone (R-SO₂), depending on reaction duration.

Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product(s) | Yield (%) | Source |

|---|---|---|---|---|

| Amide hydrolysis | 6M HCl, 80°C, 12 h | 3-Phenylacrylic acid + amine derivative | 72–85 | |

| Thioether oxidation | H₂O₂ (30%), CH₃COOH, 60°C, 6 h | Sulfoxide | 68 | |

| Thioether oxidation | mCPBA, DCM, 0°C to RT, 24 h | Sulfone | 91 |

Alkylation and Acylation

The indole nitrogen and amine group participate in nucleophilic substitution:

-

N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using K₂CO₃ as a base at 50°C introduces alkyl groups to the indole nitrogen.

-

Acylation : Treatment with acetyl chloride in pyridine at RT selectively acylates the primary amine, forming N-acetyl derivatives .

Table 2: Alkylation/Acylation Parameters

| Reaction | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | 50°C, 8 h | N-Methylindole derivative | 78 | |

| Amide Acylation | AcCl, Pyridine | RT, 4 h | N-Acetylated cinnamamide | 82 |

Enzymatic Modifications

Lipase-catalyzed transamidation in continuous-flow microreactors enables efficient synthesis of cinnamamide derivatives. Using Lipozyme® TL IM, methyl cinnamate derivatives react with phenylethylamines at 45°C in 40 minutes, achieving >90% conversion . This method is scalable and avoids harsh reagents.

Table 3: Enzymatic Transamidation Optimization

| Parameter | Optimal Value | Impact on Conversion (%) | Source |

|---|---|---|---|

| Substrate ratio | 1:2 (cinnamate:amine) | 91.3 | |

| Temperature | 45°C | 89.5 | |

| Residence time | 40 min | 91.3 |

Electrophilic Aromatic Substitution

The indole and methoxyphenyl rings undergo bromination or nitration:

-

Bromination : Electrophilic bromine (Br₂/FeBr₃) in DCM at 0°C substitutes the indole ring at the 5-position .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups on the methoxyphenyl ring, which can later be reduced to amines .

Stability and Reactivity

The compound is stable under inert atmospheres but degrades under UV light or high humidity due to:

-

Photodegradation : UV exposure (254 nm) causes cleavage of the thioether bond, forming disulfides.

-

Hydrolytic Sensitivity : Moisture accelerates amide hydrolysis, necessitating anhydrous storage.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole-Thioethyl-Amidine Motifs

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

- Structure : Features a tryptamine backbone (indole-ethylamine) coupled to a fluorinated biphenyl-propanamide.

- Synthesis: Prepared via amide bond formation between flurbiprofen (a nonsteroidal anti-inflammatory drug) and tryptamine .

- Key Difference : Replaces the thioethyl and cinnamamide groups with a fluorobiphenyl-propanamide.

(b) N-(2-(5-Methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide ()

- Structure : Contains a 5-methoxyindole with a phenylthio (-S-Ph) group at position 2 and an acetamide at position 3.

- Synthesis : Derived from melatonin via thioetherification and acetylation .

- Key Difference : Lacks the cinnamamide moiety but includes a phenylthio group.

- Significance : Melatonin analogs are explored for antioxidant and neuroprotective effects.

(c) 2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide ()

Analogs with Triazole/Thiadiazole Heterocycles ()

(a) 2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-nitrophenyl)ethanone ()

- Structure: Combines a triazole-thioether with a 4-methoxyphenylaminoethyl group.

- Key Difference : Replaces indole with a triazole core, which may enhance metabolic stability.

(b) N-(5-((2-Oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide ()

- Structure : Thiadiazole-thioether linked to a phenylpropanamide.

- Significance: Thiadiazoles are known for antimicrobial and kinase-inhibitory properties .

Q & A

Q. Methodological Solutions :

- Use Schiff base intermediates to stabilize reactive thiol groups (analogous to methods in ).

- Optimize reaction conditions: Employ catalysts like NaNO₂ () or bases (e.g., NaOH) in DMF ().

- Monitor progress via TLC (30% ethyl acetate/hexane, Rf ~0.5) and purify via column chromatography (silica gel, gradient elution) .

Which spectroscopic techniques are most effective for structural characterization of this compound?

Basic Research Question

The compound’s structural complexity requires multi-modal analysis:

- 1H/13C NMR : Assign peaks for the indole (δ 7.2–7.8 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and cinnamamide (δ 6.3–7.5 ppm) moieties .

- HRMS : Confirm molecular weight (expected [M+H]+ ≈ 447.5 g/mol).

- FT-IR : Identify thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .

Advanced Tip : For crystallography, grow single crystals via slow evaporation in DCM/hexane (analogous to ) .

How does the substitution pattern on the indole ring influence biological activity?

Advanced Research Question

Comparative studies of indole derivatives reveal:

| Substituent on Indole | Biological Activity Trend | Reference |

|---|---|---|

| 4-Methoxyphenyl (target compound) | Enhanced Nrf2 pathway activation (potential cytoprotective effects) | |

| 4-Bromophenyl | Increased kinase inhibition but reduced solubility | |

| 4-Fluorophenyl | Higher antimicrobial activity |

Methodological Insight : Use molecular docking to compare binding affinities with targets like Keap1 (Nrf2 regulator) .

What experimental designs are recommended to study this compound’s mechanism of action in cancer models?

Advanced Research Question

- In vitro :

- Treat HepG2 cells with 1–50 µM compound; measure Nrf2 nuclear translocation via immunofluorescence .

- Pair with ROS scavengers (e.g., NAC) to validate oxidative stress-dependent mechanisms.

- In vivo :

- Use murine hepatotoxicity models (e.g., CCl₄-induced damage) with oral dosing (10 mg/kg). Monitor ALT/AST levels and Nrf2 target genes (e.g., HO-1) .

Data Interpretation : Cross-validate results with siRNA knockdown of Nrf2 to confirm target specificity .

How can researchers resolve contradictions in reported activities between structural analogs?

Advanced Research Question

Example: A 4-methoxyphenyl analog shows cytoprotection (), while a 4-chlorophenyl analog exhibits cytotoxicity ().

Q. Resolution Strategies :

- Perform side-by-side assays under identical conditions (e.g., same cell line, dose range).

- Use computational SAR models to map electronic effects (e.g., Hammett σ values) of substituents on bioactivity .

- Analyze solubility differences via HPLC logP measurements ; methoxy groups improve membrane permeability .

What strategies improve solubility and stability for pharmacokinetic studies?

Basic Research Question

- Structural Modifications :

- Introduce PEGylated linkers to the thioethyl group (based on ).

- Replace cinnamamide with more polar isosteres (e.g., pyridine-3-carboxamide).

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What methodologies identify molecular targets of this compound?

Advanced Research Question

- Affinity Proteomics : Immobilize the compound on sepharose beads; pull down binding proteins from cell lysates for LC-MS/MS identification .

- CRISPR Screening : Perform genome-wide knockout screens in HepG2 cells to identify resistance-conferring genes (e.g., Nrf2 regulators) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with purified Keap1 protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.